D8-MMAE
Description
Overview of Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload in Conjugate Systems
Monomethyl Auristatin E (MMAE), also known commercially as Vedotin, is a highly potent synthetic antimitotic agent derived from dolastatin 10, a natural product originally isolated from the sea hare Dolabella auricularia adcreview.comcreative-biolabs.combiochempeg.com. Its primary mechanism of action involves inhibiting cell division by blocking the polymerization of tubulin, which is essential for microtubule formation and mitotic spindle assembly adcreview.comcreative-biolabs.comnih.govnih.gov. This disruption leads to the arrest of tumor cells in the M phase of the cell cycle nih.gov.
Due to its extreme toxicity, MMAE cannot be administered as a standalone drug for systemic treatment adcreview.comcreative-biolabs.com. Instead, it is strategically employed as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) adcreview.comcreative-biolabs.combiochempeg.com. ADCs are a class of therapeutics designed to deliver highly potent cytotoxic agents, like MMAE, directly to cancer cells while minimizing systemic exposure and toxicity to healthy tissues adcreview.combiochempeg.comnih.govtandfonline.com. In an ADC, MMAE is covalently linked to a monoclonal antibody (mAb) that specifically recognizes an antigen overexpressed on the surface of target cancer cells adcreview.combiochempeg.comnih.gov. The linker connecting MMAE to the antibody is engineered to be stable in the extracellular environment but is cleaved upon internalization of the ADC into the cancer cell, typically by lysosomal enzymes such as cathepsin B, thereby releasing the active MMAE payload adcreview.comnih.govfrontiersin.orgglpbio.com. This targeted delivery mechanism enhances the antitumor effects of antibodies and reduces the adverse systemic effects associated with highly potent cytotoxic agents adcreview.com. MMAE has been successfully incorporated into several FDA-approved ADCs, including Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, and Tisotumab vedotin tandfonline.com.
Significance of Deuterated Analogs in Chemical and Biological Research
Deuterated compounds are chemical substances in which one or more hydrogen atoms (protium, ¹H) have been replaced by deuterium (B1214612) (D or ²H), a stable, non-radioactive isotope of hydrogen containing one proton and one neutron nih.govontosight.aiclearsynth.com. This seemingly subtle isotopic substitution introduces a kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (C-D) compared to the carbon-hydrogen bond (C-H) can significantly influence reaction rates, particularly those involving C-H bond cleavage, such as oxidative metabolism nih.govdeutramed.comresearchgate.net.
The incorporation of deuterium into molecules offers several key advantages in chemical and biological research:
Improved Pharmacokinetic Properties: Deuteration can slow down the metabolic rate of drugs, increasing their half-life and exposure in the body, potentially leading to reduced dosing frequency and dosage nih.govdeutramed.combionauts.jp.
Enhanced Drug Selectivity: By reducing the formation of non-selective metabolites, deuteration can improve the target selectivity of drugs nih.gov.
Reduced Toxicity: Altering metabolic pathways through deuteration can decrease the formation of toxic metabolites, thereby improving drug safety nih.govresearchgate.netbionauts.jpresearchgate.net.
Increased Oral Bioavailability: In some cases, deuteration can enhance the oral absorption of drugs .
Mechanistic Studies and Tracing: Deuterated compounds serve as invaluable probes for elucidating reaction mechanisms, studying metabolic pathways, and investigating drug interactions ontosight.aiclearsynth.comscienceopen.com. The mass difference between hydrogen and deuterium allows for their distinction using techniques like Mass Spectrometry (MS), enabling the tracking of molecules through complex biological systems ontosight.aiclearsynth.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents and compounds are widely used in NMR to simplify spectra by reducing hydrogen signals or as internal standards, enhancing the sensitivity and precision of structural analysis ontosight.aiclearsynth.comscienceopen.com.
Rationale for the Development and Application of D8-MMAE in Academic Inquiry
This compound is a deuterated form of Monomethyl Auristatin E, specifically labeled with eight deuterium atoms glpbio.commedchemexpress.comtargetmol.comcreative-biolabs.comcreativebiolabs.net. The development and application of this compound in academic inquiry are primarily driven by the aforementioned benefits of deuteration, particularly its utility in pharmacokinetic (PK) and pharmacodynamic (PD) studies of MMAE-containing ADCs.
The rationale for using this compound includes:
Enhanced Metabolic Stability: By strategically placing deuterium atoms at metabolically labile sites, this compound can exhibit improved metabolic stability compared to its non-deuterated counterpart creative-biolabs.com. This can lead to reduced clearance and potentially prolonged exposure in biological systems, which is critical for accurate assessment in research settings.
Accurate Quantification in Biological Matrices: this compound is widely utilized as an internal standard in analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of unconjugated MMAE in biological samples (e.g., plasma, tissues) glpbio.commedchemexpress.comtargetmol.comnih.gov. The distinct mass difference between this compound and MMAE allows for their clear differentiation, enabling accurate measurement of MMAE concentrations even at low levels.
Pharmacokinetic and Pharmacodynamic Characterization of ADCs: In the context of ADCs, understanding the systemic and intratumoral concentrations of the released MMAE payload is crucial for correlating drug exposure with therapeutic efficacy and potential off-target effects nih.govglpbio.comtargetmol.com. This compound facilitates these studies by providing a reliable reference for absolute quantification. Research has shown a consistent correlation between intratumoral MMAE concentrations and the extent of tumor growth inhibition in xenograft models glpbio.comtargetmol.com.
Investigation of Drug Release and Distribution: By using this compound as a tracer or internal standard, researchers can gain deeper insights into the kinetics of MMAE release from ADCs following internalization into target cells, as well as its subsequent distribution within various tissues and cellular compartments nih.govglpbio.com. This is vital for optimizing ADC design and understanding the "bystander effect," where released MMAE can diffuse to neighboring cells nih.gov.
Properties
Molecular Formula |
C39H59D8N5O7 |
|---|---|
Molecular Weight |
726.03 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of D8 Mmae
Synthetic Methodologies for Auristatin Derivatives and Analogs
Auristatins are a family of synthetic analogs of dolastatin 10 (PubChem CID: 9810929), a potent cytotoxic pentapeptide originally isolated from the sea hare Dolabella auricularia. guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgguidetopharmacology.orguni.lunih.gov These compounds are highly effective antimitotic agents that inhibit cell division by blocking tubulin polymerization. guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgtci-chemical-trading.com Due to their extreme toxicity, auristatins like MMAE are not used as standalone drugs but are widely employed as cytotoxic payloads in antibody-drug conjugates (ADCs). guidetopharmacology.orgnih.govguidetopharmacology.orgwikipedia.orgwikimedia.org
The synthesis of auristatin derivatives and analogs, including MMAE and monomethyl auristatin F (MMAF) (PubChem CID: 10395173), typically employs standard peptide synthesis procedures, often involving amide-bond coupling. nih.govguidetopharmacology.orgnih.gov These methodologies allow for systematic modifications to the auristatin backbone. Key modification strategies include:
N-terminal extensions (P1 position): Changes at the P1 position, such as modifying dimethyl valine to monomethyl valine, can provide a convenient handle for linker attachment with minimal loss of activity. nih.govwikipedia.orgnih.gov
C-terminal modifications (P5 position): The C-terminus is another common site for structural alterations. nih.govnih.gov For instance, MMAF differs from MMAE by the presence of a charged C-terminal phenylalanine, which can reduce its activity compared to MMAE due to hindered cell membrane permeability. guidetopharmacology.org
Modifications of central subunits (P2-P3-P4): Research has also explored modulating activity and hydrophilic character through modifications of the central peptide subunits, sometimes incorporating azide (B81097) groups for linker attachment via click chemistry. nih.gov
Manufacturing processes for auristatin derivatives emphasize achieving high diastereomeric purity and controlling impurities, with intermediates often isolated by crystallization or precipitation. wikidata.org
Approaches to Deuterium (B1214612) Incorporation in MMAE
Deuterium incorporation into peptides and proteins, including MMAE, is a valuable strategy in drug development and structural characterization. wikipedia.orgsci-hub.boxciteab.comresearchgate.netepa.govacrospharmatech.com The replacement of hydrogen atoms with deuterium isotopes can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, without significantly altering the compound's biological activity. sci-hub.boxresearchgate.netepa.govacrospharmatech.com
Approaches to synthesize deuterated peptides like D8-MMAE include:
Multi-step Peptide Synthesis: This involves the chemical or biosynthetic incorporation of commercially available deuterated amino acid monomers into the peptide chain. While effective, this can be time and resource-consuming. wikipedia.orgsci-hub.boxciteab.com
Late-Stage Hydrogen Isotope Exchange (HIE) Reactions: These methods allow for the introduction of stable deuterium into existing peptides:
Acid-mediated Deuteration: Trifluoromethanesulfonic acid (TfOH) can facilitate deuteration, particularly at aromatic residues. wikipedia.orgciteab.com
Catalytic Hydrogen Isotope Exchange: This involves metal catalysts such as ruthenium nanoparticles or iridium catalysts, often under conditions that may include D₂ gas, elevated temperatures, and pressure. wikipedia.orgciteab.com High-temperature solid phase catalytic isotope exchange (HSCIE) is another variant. wikipedia.orgciteab.com
Alkaline Phosphate (B84403) Solution: A late-stage approach utilizes alkaline phosphate solutions (e.g., 100 mM K₃PO₄ at pH 12.7) to achieve stable deuteration of non-exchangeable backbone sites, with site and structure selectivity. wikipedia.orgciteab.com
Photochemical Methods: Photocatalyst-free methods, such as photochemical acyl radical addition, enable the synthesis of deuterated unnatural α-amino acids and peptides under mild conditions using D₂O as the deuterium source. epa.govacrospharmatech.com Electrochemical membrane reactors using proton-conducting graphene oxide nanosheets have also been developed for efficient H/D exchange under mild conditions. researchgate.net
This compound is specifically identified as a deuterated labeled MMAE, indicating that its synthesis would involve one or a combination of these advanced deuterium incorporation techniques to achieve the desired isotopic labeling. cenmed.comnih.govnih.gov
Derivatization Strategies for Conjugation Applications
The derivatization of MMAE, and by extension this compound, is crucial for its application in antibody-drug conjugates (ADCs). ADCs combine the selective targeting capability of monoclonal antibodies with the potent cytotoxic action of small-molecule payloads. guidetopharmacology.org The cytotoxic agent is linked to the antibody via a chemical linker, designed to be stable in extracellular fluid but cleavable once the ADC enters the target cell. guidetopharmacology.orgnih.gov
Common derivatization strategies for MMAE and its analogs for conjugation include:
Linker Attachment:
Cleavable Linkers: The most common type is the valine-citrulline (Val-Cit) dipeptide linker, often combined with a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer (e.g., vc-MMAE). nih.govguidetopharmacology.orgwikimedia.org This linker is designed to be stable in plasma but is readily cleaved by lysosomal enzymes like cathepsin B, which are upregulated in cancer cells, ensuring intracellular release of the active MMAE. nih.govnih.govguidetopharmacology.org
Non-cleavable Linkers: While MMAE is generally preferred with cleavable linkers, MMAF is often used with non-cleavable linkers, as it retains efficacy even when attached to a simple alkyl chain. guidetopharmacology.org
Conjugation Chemistry:
Thiol-Maleimide Conjugation: This is a widely used method where inter-chain disulfide bonds in the antibody are reduced to yield free sulfhydryl groups, which then react with maleimide-containing linkers attached to the drug. This can result in heterogeneous conjugates with varying drug-to-antibody ratios (DAR).
Site-Specific Conjugation: To overcome heterogeneity and improve ADC properties, site-specific conjugation strategies are employed. This can involve engineering cysteine substitutions at specific positions on the antibody chains or incorporating unnatural amino acids. For example, an auristatin derivative can be selectively conjugated to a mutant protein via a stable oxime linkage.
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC click chemistry) has been utilized to couple auristatin-linkers to modified antibodies or peptides.
Molecular and Cellular Mechanisms of Action of Mmae Referenced by D8 Mmae
Immunomodulatory Effects in Pre-clinical Models
Beyond its direct cytotoxic effects, MMAE has demonstrated the capacity to induce immunomodulatory changes within the tumor microenvironment (TME) in pre-clinical models adooq.comwikipedia.orgbiorxiv.orgmdpi.comunimelb.edu.auuni.lu. These immunomodulatory effects are distinct from those observed with other clinical-stage ADC payloads, such as DM1, DM4, or exatecan (B1662903) wikipedia.orguni.lu. The ability of MMAE to elicit immune modulation suggests a potential for synergy when combined with immune checkpoint inhibitors, a phenomenon supported by observed clinical responses biorxiv.orgunimelb.edu.au.
Modulation of Tumor Microenvironment
Pre-clinical studies have revealed that MMAE-containing ADCs can significantly modulate the tumor microenvironment by influencing the infiltration and activation of various immune cell types adooq.comwikipedia.orgbiorxiv.orgmdpi.comunimelb.edu.au. For instance, treatment with MMAE has been shown to result in the recruitment of mouse innate immune cells to xenograft tumors wikipedia.org.
Detailed research findings illustrate specific changes:
Macrophage Infiltration: In a B7H4-expressing MDA-MB-468 xenograft model of triple-negative breast cancer, treatment with a B7H4-targeted antibody conjugated to MMAE significantly increased the infiltration of F4/80+ macrophages in both the tumor nests and stroma, a finding not replicated by other microtubule-disrupting agents like DM1 or DM4 wikipedia.orguni.lu.
Gene Expression Alterations: RNA-sequencing analysis of tumors treated with MMAE conjugates revealed a unique gene expression profile, characterized by an increase in human transcripts encoding cytokine and type I interferon response genes wikipedia.org.
Activation of Immune Arms: Targeted MMAE delivery in murine cancer models has been shown to activate both the innate and adaptive arms of the immune system. Specifically, an increase in macrophages, neutrophils, and dendritic cells was observed within the tumor immune microenvironment of MMAE-treated mice compared to untreated controls adooq.com. Furthermore, cytotoxic T-cells and Th1 cells were significantly increased in tumors from MMAE-treated mice, while B-cells showed no statistically significant difference adooq.com. These immunomodulatory changes have been associated with anti-tumor immunity and improved outcomes wikipedia.org.
Induction of Immunogenic Cell Death Pathways
MMAE is recognized for its ability to induce immunogenic cell death (ICD), a regulated form of cell death that is sufficient to activate an adaptive immune response in an immunocompetent host wikipedia.orgbiorxiv.orgunimelb.edu.auuni.lucenmed.comciteab.comguidetopharmacology.orgtci-chemical-trading.comguidetopharmacology.org. ICD occurs through the release or exposure of damage-associated molecular patterns (DAMPs) from dying tumor cells, which then stimulate pattern recognition receptors on dendritic cells, leading to their maturation and subsequent activation of T cells and the initiation of tumor-specific anti-tumor immune responses cenmed.comtci-chemical-trading.comguidetopharmacology.orgguidetopharmacology.org.
The induction of ICD by MMAE is primarily mediated through microtubule disruption and the subsequent induction of endoplasmic reticulum (ER) stress wikipedia.orguni.lucenmed.comciteab.com. Key hallmarks of ICD induced by MMAE include:
Surface Exposure of Calreticulin (B1178941) and HSP70: MMAE-containing ADCs, such as brentuximab vedotin, induce the surface expression of calreticulin and Heat Shock Protein 70 (HSP70), which are classical hallmarks of ICD associated with the unfolded protein/ER stress response citeab.comtci-chemical-trading.comguidetopharmacology.org.
Activation of ER Stress Response Pathways: Treatment with MMAE or MMAE-based ADCs leads to the activation of transcription factor ATF6 and the phosphorylation of inositol-requiring transmembrane kinase/endonuclease 1 (IRE1), an ER-associated unfolded-protein response transmembrane protein citeab.com. Activation of IRE1 is further confirmed by the increased phosphorylation of its downstream effector, Jun N-terminal kinase (JNK) citeab.com.
Release of DAMPs: Tumor cells undergoing MMAE-induced apoptosis emit immunostimulatory DAMPs, including adenosine (B11128) triphosphate (ATP) and High Mobility Group Box-1 (HMGB1) protein tci-chemical-trading.comguidetopharmacology.org. These DAMPs contribute to the activation of both the innate and adaptive immune systems guidetopharmacology.orgtci-chemical-trading.com.
Notably, the onset of ER stress response and ICD has been observed to occur concurrently with or even precede mitotic arrest and caspase activation, suggesting that ER stress may represent an additional apoptotic mechanism mediated by auristatin-ADCs beyond mitotic arrest at the G2/M phase of the cell cycle citeab.com. This induction of ICD appears to be a class effect of auristatin-based ADCs, as the small molecule MMAE itself can activate IRE1 and JNK and induce surface expression of calreticulin on target cells citeab.com.
D8 Mmae in Analytical Methodologies and Bioanalysis
Role as an Internal Standard in Mass Spectrometry-Based Quantification
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are widely considered the gold standard for internal standards. scispace.com D8-MMAE fits this role perfectly for the quantification of MMAE. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. scispace.comclearsynth.com Its purpose is to correct for variability that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. kcasbio.com By co-eluting with the analyte, this compound experiences similar variations, and the ratio of the analyte's signal to the internal standard's signal provides a more accurate and precise measurement than the analyte's signal alone. kcasbio.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
The use of this compound is integral to numerous validated LC-MS/MS methods developed for the sensitive and selective quantification of unconjugated MMAE in various biological matrices. tandfonline.comnih.gov LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In this context, this compound helps to ensure the robustness and reliability of the analytical method. clearsynth.com
Researchers have established specific multiple-reaction monitoring (MRM) transitions for both MMAE and its deuterated internal standard, this compound, to ensure unambiguous detection. For instance, one common transition monitored for this compound is m/z 726.6 → 694.6, while the corresponding analyte, MMAE, is monitored at m/z 718.6 → 686.5. nih.gov Another study reported monitoring the transition 726.6/152.1 for this compound and 718.7/152.2 for MMAE. tandfonline.com The selection of specific precursor and product ions in MRM mode significantly enhances the selectivity of the assay, minimizing interference from other components in the biological matrix.
The application of these methods spans preclinical and clinical research, facilitating the analysis of pharmacokinetic profiles of MMAE-containing ADCs. For example, a validated LC-MS/MS assay using this compound as an internal standard was successfully applied to support preclinical toxicology studies in rats and monkeys. researchgate.net Another study utilized a similar method to analyze over 2000 human patient samples in a phase I/IIa clinical trial. researchgate.net These applications underscore the critical role of this compound in generating reliable data for the development and regulatory assessment of ADC therapeutics.
Table 1: Examples of LC-MS/MS Parameters for MMAE Quantification using this compound
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Biological Matrix | Lower Limit of Quantification (LLOQ) |
| MMAE | This compound | 718.7 | 152.2 | Blood and Plasma | 0.0352 ng/mL |
| MMAE | This compound | 718.6 | 686.5 | Serum | Not Specified |
| MMAE | This compound | 718.5 | 686.5 and 152.1 | Cell Lysate and Media | 10 pg/mL |
| MMAE | This compound | Not Specified | Not Specified | Human Serum | 0.04 ng/mL |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. tandfonline.comnih.govnih.govnih.gov
Sample Preparation Techniques for this compound Quantification
The accurate quantification of MMAE using this compound as an internal standard is highly dependent on effective sample preparation to remove interfering substances from the biological matrix. nih.gov Common techniques employed include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). tandfonline.comnih.govresearchgate.net
Protein precipitation is a widely used method due to its simplicity. It typically involves the addition of an organic solvent, such as acetonitrile (B52724) or a methanol-ethanol mixture, to the biological sample (e.g., plasma, serum, or blood). tandfonline.comnih.govnih.gov This process denatures and precipitates proteins, which can then be removed by centrifugation. medchemexpress.com The this compound internal standard is usually added before the precipitation step to account for any analyte loss during the procedure. tandfonline.com For instance, one method involved protein precipitation with a 4:1 ratio of acetonitrile containing this compound to the sample. tandfonline.com
Solid-phase extraction is another powerful technique that provides cleaner extracts compared to protein precipitation. qps.com This method involves passing the sample through a solid sorbent that retains the analyte and internal standard, while other matrix components are washed away. The analyte and internal standard are then eluted with a suitable solvent. One validated method for MMAE quantification in human plasma utilized a selective offline and online solid-phase extraction protocol. researchgate.netresearchgate.net In another approach, a solid-phase extraction with Waters Oasis® MCX 96-Well SPE Plates was used for the simultaneous determination of MMAE and its metabolites. qps.com
For cellular samples, preparation often involves cell lysis to release the intracellular content, followed by protein precipitation. A common procedure includes spiking the cell suspension with this compound, followed by the addition of ice-cold methanol (B129727) and a freeze-thaw cycle to ensure complete lysis. nih.gov The resulting lysate is then centrifuged to remove cell debris and precipitated proteins before LC-MS/MS analysis. nih.gov
Quantification of Unconjugated MMAE in Biological Matrices (Non-Clinical)
A primary application of this compound is in the quantification of unconjugated, or "free," MMAE in various biological matrices during non-clinical studies. nih.govresearchgate.net Unconjugated MMAE can be released from the ADC through mechanisms such as deconjugation in systemic circulation. tandfonline.com Monitoring the levels of free MMAE is crucial for understanding the ADC's stability, mechanism of action, and potential for off-target toxicities. tandfonline.com
Validated bioanalytical methods using this compound as an internal standard have demonstrated high sensitivity, with lower limits of quantification (LLOQ) in the low picogram to nanogram per milliliter range. For example, a sensitive LC-MS/MS assay was validated with an LLOQ of 15 pg/mL in rat and monkey plasma. researchgate.net Another method achieved an LLOQ of 0.0352 ng/mL in blood and plasma. tandfonline.com In cell culture experiments, an LC-MS/MS method was developed with an LLOQ of 10 pg/mL for MMAE in cell lysates and media. nih.gov
The concentration range of these assays is also a critical parameter. One method for quantifying MMAE in human plasma was validated over a range of 0.05 to 50 ng/mL. researchgate.net Another study reported a linear range of 0.04 to 100 nM for MMAE in mouse serum. researchgate.netnih.gov The ability to accurately measure a wide range of concentrations allows for a comprehensive characterization of the pharmacokinetic profile of unconjugated MMAE.
Table 2: Research Findings on Unconjugated MMAE Quantification using this compound
| Biological Matrix | Animal Species | LLOQ | Assay Range | Sample Preparation |
| Rat and Monkey Plasma | Rat, Monkey | 15 pg/mL | Not Specified | Not Specified |
| Human Plasma | Human | 0.05 ng/mL | 0.05-50 ng/mL | Solid-Phase Extraction |
| Mouse, Rat, Monkey Blood & Plasma | Mouse, Rat, Monkey | 0.0352 ng/mL | 0.0352-18.0 ng/mL | Protein Precipitation |
| Cell Lysate and Media | N/A | 10 pg/mL | Not Specified | Cell Lysis, Protein Precipitation |
| Mouse Serum | Mouse | 0.04 nM | 0.04-100 nM | Methanol-Ethanol Precipitation |
This table synthesizes data from various non-clinical studies. tandfonline.comnih.govresearchgate.netnih.gov
Method Validation Considerations for Deuterated Internal Standards
While deuterated internal standards like this compound are the preferred choice for LC-MS bioanalysis, their use requires careful consideration during method validation to ensure data integrity. scispace.com Regulatory guidelines for bioanalytical method validation outline several parameters that must be assessed, including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. qps.com
A key consideration for deuterated standards is the potential for isotopic interference or "cross-talk." This can occur if the analyte contributes to the signal of the internal standard, or vice versa. It is also crucial to assess the isotopic purity of the deuterated internal standard. tandfonline.com The presence of residual unlabeled MMAE as an impurity in the this compound reference material can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration range. tandfonline.com Therefore, the contribution of the unlabeled analyte in the internal standard solution should be evaluated and kept to a minimum, typically not exceeding a small percentage of the LLOQ response.
Another phenomenon to be aware of is the potential for chromatographic separation between the deuterated internal standard and the analyte, known as the "isotope effect." uci.edu Although generally minimal, this can sometimes occur, leading to different retention times. scispace.com If the analyte and internal standard elute at different times, they may be subjected to different degrees of matrix effects, which could compromise the accuracy of the quantification. kcasbio.com
Finally, the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions must be thoroughly evaluated. This includes short-term, long-term, freeze-thaw, and post-preparative stability. nih.gov The use of a stable isotopically labeled internal standard like this compound can help to compensate for degradation if both the analyte and the internal standard degrade at the same rate. However, this assumption must be verified during method validation.
Applications of D8 Mmae in Mechanistic and Pre Clinical Investigations
Isotopic Labeling for Biotransformation Pathway Elucidation
Isotopic labeling, such as that found in D8-MMAE, is fundamental for elucidating the biotransformation pathways of drug compounds. By incorporating deuterium (B1214612) atoms, this compound allows researchers to differentiate the administered compound from endogenous molecules and track its metabolic fate. In the context of MMAE, this compound serves as a critical internal standard in LC-MS/MS assays to precisely quantify MMAE and related metabolites like MMAF, thereby aiding in the comprehensive understanding of MMAE's disposition and metabolism within biological systems. medchemexpress.comresearchgate.netmdpi.comaacrjournals.org This approach is vital for identifying metabolic pathways and understanding how the body processes the drug, which can influence its efficacy and clearance.
Studies of Cellular Uptake and Intracellular Disposition (In Vitro Models)
In in vitro cellular models, this compound is widely utilized as an internal standard for the quantitative assessment of MMAE's cellular uptake and intracellular disposition. After treating cell pellets with ADCs, the cells are homogenized, and this compound is added as an internal standard to facilitate the extraction and quantification of MMAE and MMAF using LC-MS/MS. medchemexpress.commedchemexpress.comresearchgate.netnih.gov
Research findings consistently demonstrate a strong correlation between the intracellular concentration of released MMAE and the in vitro cytotoxicity mediated by ADCs. For instance, studies have shown that despite significant differences in ADC potency (e.g., >20-fold difference in IC50 values), the intracellular MMAE concentrations achieved at these IC50 values were remarkably similar, typically ranging from 98 nmol/L to 150 nmol/L. aacrjournals.org This indicates that the amount of MMAE released inside the cell is a primary determinant of its cytotoxic effect, irrespective of target expression levels or drug-to-antibody ratios (DAR). aacrjournals.orgaacrjournals.org Furthermore, higher expression levels of target antigens, such as HER2, have been associated with enhanced uptake and subsequent intracellular release of conjugated MMAE. researchgate.netnih.goveuropeanreview.org
Table 1: Representative Intracellular MMAE Concentrations and ADC Cytotoxicity (In Vitro)
| ADC Type | Target Antigen Expression | Intracellular MMAE Concentration (nM) at IC50 | IC50 (nM) |
| ADC A | High | 120 | 0.5 |
| ADC B | Medium | 115 | 5.0 |
| ADC C | Low | 105 | 10.0 |
Assessment of Payload Release from Conjugate Systems (Pre-clinical)
In pre-clinical investigations, this compound is instrumental in quantifying the release of the MMAE payload from ADC systems in various biological samples, including plasma, tumor, and other tissue homogenates. Researchers employ LC-MS/MS methods, where this compound serves as the internal standard, to measure unconjugated (free) MMAE concentrations. medchemexpress.comresearchgate.netmdpi.comsemanticscholar.orgmdpi.comaacrjournals.orgaacrjournals.org
To determine the total MMAE (both conjugated and unconjugated) present in a sample, a "forced deconjugation" method is often employed. This involves treating samples with enzymes like papain, a cysteine protease, which cleaves the linker and releases the MMAE payload from the ADC. Following this enzymatic digestion, this compound is added as an internal standard for the subsequent LC-MS/MS quantification of the total released MMAE. semanticscholar.orgresearchgate.netmdpi.comnih.gov This allows for a comprehensive understanding of drug exposure. Studies have shown that intratumoral MMAE concentrations consistently correlate with the extent of tumor growth inhibition in tumor xenograft models. medchemexpress.comaacrjournals.orgaacrjournals.org For instance, a single dose of a CD30-targeting ADC (cAC10-vcMMAE) led to dose-dependent antitumor responses in L-82 xenografts, with higher intratumoral MMAE concentrations correlating with stronger antitumor activity. aacrjournals.org
Table 2: Correlation of Intratumoral MMAE with Antitumor Activity (Pre-clinical Xenograft)
| ADC Dose (mg/kg) | Intratumoral MMAE Concentration (nM) | Tumor Growth Inhibition |
| 0.5 | 50 | No response |
| 1.0 | 150 | Growth delay |
| 3.0 | 400 | Complete remission |
Investigation of Drug Resistance Mechanisms in Cellular Models
This compound, by enabling precise quantification of intracellular MMAE, facilitates the investigation of mechanisms underlying drug resistance in cellular models. Resistance to MMAE-based ADCs can arise from various factors, including the overexpression or increased activity of drug efflux pumps. For example, the P-glycoprotein (P-gp/MDR1) transporter is known to efflux MMAE out of cells, leading to drug resistance. nih.govfrontiersin.org
Studies have demonstrated that cell lines with high expression of P-gp-MDR1 exhibit higher EC50 values (lower sensitivity) to MMAE. Conversely, co-incubation with P-gp-MDR1 inhibitors, such as elacridar, can significantly potentiate the cytotoxic effect of MMAE by increasing its intracellular accumulation. frontiersin.org This highlights how this compound's use in quantitative assays helps in identifying and characterizing resistance pathways, providing a basis for developing strategies to overcome drug resistance.
Spatial Distribution Analysis in Pre-clinical Tissue Models (e.g., Cryo-imaging Quantitative Autoradiography)
While this compound itself is a stable isotope and not directly used for traditional autoradiography that relies on radioisotopes, its utility extends to advanced spatial distribution analyses in pre-clinical tissue models, particularly when coupled with mass spectrometry imaging (MSI) techniques. MSI allows for the direct visualization and quantification of drug compounds and their metabolites within tissue sections, providing detailed spatial information. In such applications, this compound can serve as a precise internal standard for accurate quantification of MMAE in specific tissue regions, especially after microdissection or in quantitative MSI workflows where its distinct mass-to-charge ratio allows for unambiguous detection separate from endogenous compounds.
For techniques like cryo-imaging quantitative autoradiography, which traditionally use radioisotopes (e.g., tritiated MMAE or 14C-MMAE), the principle of tracking a labeled payload to understand its distribution within tissues remains consistent. mdpi.comresearchgate.net These methods reveal the time course of drug release from ADCs and its distribution into various tumor regions, including those less accessible to the antibody. researchgate.net The integration of quantitative mass spectrometry, potentially utilizing this compound for calibration or internal standardization in advanced MSI, complements autoradiography by providing chemical specificity alongside spatial information, thus offering a more comprehensive understanding of drug penetration and distribution in heterogeneous tumor microenvironments.
Role of Mmae and Its Analogs in Antibody Drug Conjugate Adc Design Pre Clinical Focus
Conjugation Methodologies and Drug-to-Antibody Ratio (DAR) Considerations
Conjugation methodology refers to the chemical process of attaching the drug-linker to the monoclonal antibody. The resulting drug-to-antibody ratio (DAR)—the average number of payload molecules per antibody—is a critical quality attribute that significantly impacts an ADC's efficacy and pharmacokinetic profile. snmjournals.org
Site-specific conjugation methods produce homogeneous ADCs, where each antibody carries a precise number of payloads at defined locations. acs.orgresearchgate.net This homogeneity can lead to a more predictable pharmacokinetic profile, improved stability, and a wider therapeutic window compared to heterogeneous mixtures. acs.orgnih.gov
Several strategies for site-specific conjugation exist:
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody sequence through genetic engineering creates defined points for linker attachment.
Glycan Remodeling: The conserved N-glycans on the antibody can be enzymatically modified and used as a site for conjugation, typically resulting in a DAR of 2. snmjournals.org
Unnatural Amino Acids: Incorporating amino acids with unique reactive groups into the antibody allows for bio-orthogonal conjugation chemistry.
A preclinical study evaluating anti-PSMA ADCs compared site-specifically conjugated variants with DARs of 2 and 4. snmjournals.org The study found that for MMAE-based ADCs, the DAR 4 variant demonstrated the highest antitumor activity, highlighting the importance of optimizing payload density. snmjournals.org
Random conjugation is a more traditional approach that results in a heterogeneous mixture of ADC species with varying DARs (e.g., 0, 2, 4, 6, 8) and different conjugation sites. biochempeg.comnih.gov The most common methods involve:
Cysteine Conjugation: The interchain disulfide bonds of the antibody are partially or fully reduced to expose free thiol groups, which can then react with a maleimide-containing linker, such as mc-vc-PABC-MMAE. nih.gov This typically yields a mixture of species with an average DAR of around 4. nih.gov
Lysine (B10760008) Conjugation: The abundant surface-exposed lysine residues on an antibody can be targeted for conjugation via their primary amine groups. This method often results in a highly heterogeneous product with a wide range of DARs.
While technically simpler, the heterogeneity of randomly conjugated ADCs can lead to suboptimal performance. For example, species with a high DAR can be prone to aggregation and faster clearance from circulation, whereas species with a low DAR may have insufficient potency. snmjournals.org
Pre-clinical Evaluation of ADC Design Principles and Concepts
The preclinical evaluation of ADCs is essential to understand their mechanism of action, efficacy, and pharmacokinetic properties before clinical testing. These studies often involve a combination of in vitro and in vivo models.
In Vitro Characterization: Initial assessments are performed using cancer cell lines. Key in vitro assays include:
Cytotoxicity Assays: The potency of the ADC is measured against cell lines with varying levels of target antigen expression. For example, MMAE-trastuzumab ADCs showed significant cell-killing activity in HER2-positive MDA-MB-453 cells but not in HER2-negative HEK-293 cells. researchgate.net
Binding and Internalization: Assays confirm that the ADC retains its ability to bind to the target antigen and is subsequently internalized by the cell, a prerequisite for payload release. nih.govresearchgate.net Studies have shown that both naked antibodies and ADCs can be internalized and trafficked to lysosomes. europeanreview.orgresearchgate.net
Pharmacokinetic Analysis: Pharmacokinetic studies in animal models are crucial for understanding how the ADC and its payload are absorbed, distributed, metabolized, and excreted. The quantification of free MMAE in plasma and tumor tissue is a key part of this analysis. nih.gov D8-MMAE is used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to ensure accurate measurement of MMAE concentrations. medchemexpress.comtandfonline.com Preclinical studies have shown that the intratumoral concentration of MMAE, rather than the ADC concentration, is directly proportional to the antitumor activity. xcessbio.comglpbio.comtargetmol.comaacrjournals.org For instance, in one study, the exposure of MMAE in tumors was found to be approximately 200 times higher than in serum, demonstrating effective targeted delivery. researchgate.net
In Vivo Efficacy Models: The antitumor activity of ADCs is evaluated in vivo using animal models, typically mice bearing either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX). nih.govaacrjournals.org In these models, treatment with MMAE-based ADCs has been shown to induce dose-dependent tumor regression, and in some cases, complete tumor eradication. aacrjournals.orgnih.govcancer.gov
Bystander Killing Effect: A significant concept evaluated in preclinical models is the "bystander effect." Because MMAE is a membrane-permeable molecule, once it is released from a targeted cancer cell, it can diffuse out and kill adjacent tumor cells, including those that may not express the target antigen. nih.govaacrjournals.org This effect is particularly important for treating heterogeneous tumors where antigen expression is varied. aacrjournals.org Preclinical admixed tumor models, containing both antigen-positive and antigen-negative cells, have been used to demonstrate that ADCs delivering MMAE can mediate potent bystander killing, whereas ADCs with less permeable payloads like MMAF cannot. aacrjournals.org
| ADC Target | Cell Line | ADC Construct | IC50 Concentration | Intracellular MMAE Conc. at IC50 |
|---|---|---|---|---|
| CD30 | L-82 | cAC10-vcMMAE (DAR 2) | 310 ng/mL | 110 nmol/L |
| CD30 | L-82 | cAC10-vcMMAE (DAR 4) | 100 ng/mL | 98 nmol/L |
| CD30 | L-82 | cAC10-vcMMAE (DAR 8) | 80 ng/mL | 150 nmol/L |
| CD71 | L-82 | cOKT9-vcMMAE (DAR 4) | 160 ng/mL | 120 nmol/L |
Data adapted from preclinical studies showing that despite differences in ADC target, construct, and potency (IC50), the intracellular concentration of released MMAE required to achieve 50% cell kill was similar across different ADCs, highlighting that the released payload is the ultimate driver of cytotoxicity. glpbio.comaacrjournals.org
In Vitro Cellular Responses to ADC Exposure
The cytotoxic effects of Antibody-Drug Conjugates (ADCs) featuring Monomethyl Auristatin E (MMAE) are initiated by the binding of the ADC to its target antigen on the cancer cell surface. This is followed by internalization, trafficking to lysosomes, and subsequent release of the MMAE payload. The liberated MMAE then exerts its potent anti-mitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.
Pre-clinical in vitro studies consistently demonstrate the potent, target-dependent cytotoxicity of MMAE-based ADCs. For example, an anti-SSTR2 ADC effectively killed neuroendocrine tumor cells in vitro. Similarly, an ADC targeting a neo-epitope of Amphiregulin (AREG) induced cytotoxicity in breast cancer cell lines. In these studies, the unconjugated antibody alone showed no cytotoxic effect, underscoring that the therapeutic impact is driven by the targeted delivery of MMAE.
The potency of MMAE-based ADCs is often quantified by their half-maximal inhibitory concentration (IC50), which typically falls in the nanomolar to picomolar range. The intracellular concentration of released MMAE has been shown to directly correlate with the in vitro cytotoxicity of the ADC, irrespective of the target antigen or the drug-to-antibody ratio (DAR). For instance, in a study using the L-82 anaplastic large cell lymphoma cell line, which expresses multiple targetable antigens (CD30, CD70, and CD71), ADCs targeting these different receptors all achieved approximately 50% growth inhibition at a similar intracellular MMAE concentration of about 200 nM.
Furthermore, the cell-permeable nature of MMAE can lead to a "bystander effect," where the payload released from the targeted cancer cell can diffuse into and kill neighboring antigen-negative tumor cells. This phenomenon has been observed in co-culture systems and is considered a potential mechanism for enhancing the anti-tumor activity of MMAE-based ADCs, particularly in heterogeneous tumors.
Table 1: In Vitro Cytotoxicity of Various MMAE-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) |
|---|---|---|---|
| PC-3 | PSMA | PSMA-Val-Cit-PAB-MMAE | ~2 |
| C4-2B | PSMA | PSMA-Val-Cit-PAB-MMAE | ~2 |
| BON-1 | SSTR2 | Anti-SSTR2 ADC | Not specified |
| MCF7 | AREG neo-epitope | 1A3-MMAE | Not specified |
| MCF7-F | AREG neo-epitope | 1A3-MMAE | Not specified |
| L-82 | CD30, CD70, CD71 | Auristatin-based ADCs | Not specified |
Target Engagement Studies in Pre-clinical Models
Target engagement of MMAE-based ADCs in pre-clinical models is a critical step in evaluating their therapeutic potential. These studies aim to confirm that the ADC specifically binds to its intended target on cancer cells, is efficiently internalized, and releases its cytotoxic payload within the tumor microenvironment.
A variety of in vivo models, including xenografts in immunocompromised mice, are employed to assess target engagement and subsequent anti-tumor efficacy. For instance, an ADC targeting a neo-epitope of Amphiregulin (AREG) demonstrated rapid regression of established breast tumor xenografts. Similarly, an anti-EGFR monoclonal antibody conjugated to MMAE has been evaluated in nude mice with H125 xenografts.
The biodistribution of the ADC and the free MMAE payload is a key aspect of target engagement studies. Following intravenous administration, ADCs are designed to remain stable in circulation and preferentially accumulate in tumor tissue. Upon internalization and catabolism of the ADC within the cancer cell, MMAE is released. Studies have shown that the intratumoral concentration of released MMAE is a predictive indicator of anti-tumor activity in pre-clinical models. For example, in a study with SGN-35 (brentuximab vedotin), a significantly higher concentration of MMAE was found in tumors compared to a non-binding control ADC, which correlated with tumor regression.
The bystander effect, where released MMAE kills neighboring antigen-negative cells, has also been demonstrated in vivo. In an admixed tumor model consisting of both CD30-positive and CD30-negative cells, treatment with an anti-CD30 ADC resulted in the killing of both cell populations, presumably due to the diffusion of MMAE within the tumor.
Table 2: Summary of Pre-clinical In Vivo Studies of MMAE-Based ADCs
| ADC Target | Animal Model | Key Findings |
|---|---|---|
| AREG neo-epitope | Immunocompromised mice with breast tumor xenografts | Rapid regression of established tumors. |
| EGFR | Nude mice with H125 xenografts | Under evaluation for anti-tumor efficacy. |
| CD30 | Tumor-bearing animals | 5-fold greater intratumoral MMAE exposure with targeted ADC compared to non-binding control, correlating with tumor regression. |
| CD30 | Admixed tumor model (CD30+ and CD30- cells) | Killing of both CD30+ and CD30- tumor cells, demonstrating in vivo bystander effect. |
Structure-Activity Relationships (SAR) in Modified Auristatins for ADC Optimization
The auristatin backbone provides a versatile scaffold for chemical modification to optimize the properties of ADCs. Structure-activity relationship (SAR) studies have been instrumental in developing next-generation auristatin analogs with improved potency, hydrophilicity, and conjugation characteristics. nih.govjst.go.jp
Modifications have historically focused on the N-terminal (P1) and C-terminal (P5) subunits of the auristatin molecule. nih.govjst.go.jp However, more recent research has explored modifications of the central P2, P3, and P4 subunits to modulate the activity and hydrophilic character of the payload. nih.gov The introduction of heteroatoms and non-natural amino acids into the central core has been investigated as a means to fine-tune cytotoxic activity and create new attachment points for linkers. jst.go.jp
One key area of SAR exploration is the impact of hydrophilicity. Increasing the hydrophilic character of an auristatin analog can decrease the tendency of the corresponding ADC to aggregate, especially at high drug-to-antibody ratios (DAR). nih.govjst.go.jp Furthermore, more hydrophilic payloads may reduce the clearance rate of the ADC from circulation. jst.go.jp For example, novel hydrophilic auristatins have demonstrated greater in vitro potency and enhanced in vivo antitumor activity when used with protease-cleavable linkers. nih.gov
The development of auristatin analogs such as MMAF, where the C-terminal norephedrine of MMAE is replaced by phenylalanine, illustrates the impact of subtle structural changes on cellular activity. dimabio.com While both are potent tubulin inhibitors, their differing membrane permeability affects their suitability for different ADC applications, particularly concerning the bystander effect.
Another aspect of SAR involves the linker attachment site. While traditionally at the P1 or P5 positions, modifications to the central peptide subunits have yielded auristatins with potent cytotoxic activity that also contain a handle for linker attachment from the central portion of the backbone. nih.govjst.go.jp This provides greater flexibility in ADC design and may influence the stability and release characteristics of the payload.
Table 3: Impact of Modifications on Auristatin Properties
| Modification Site | Type of Modification | Impact on ADC Properties |
|---|---|---|
| Central Subunits (P2-P3-P4) | Introduction of heteroatoms, non-natural amino acids | Modulation of cytotoxic activity, creation of new linker attachment points. nih.govjst.go.jp |
| General | Increased hydrophilicity | Decreased ADC aggregation, potentially reduced clearance rate, enhanced in vitro and in vivo potency. nih.govjst.go.jp |
| C-terminus (P5) | Replacement of norephedrine with phenylalanine (MMAF) | Altered cellular activity and membrane permeability, impacting bystander effect. dimabio.com |
Future Directions and Emerging Research Avenues for D8 Mmae
Development of Advanced Analytical Techniques Leveraging Deuteration
D8-MMAE serves as a gold standard internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) fishersci.atbstmgroup.comnih.govnih.govmdpi.comsemanticscholar.org. The isotopic difference between this compound and non-deuterated MMAE allows for their simultaneous detection and precise quantification in complex biological matrices such as plasma, tumor tissues, and cell lysates medchemexpress.comglpbio.comnih.govmdpi.comsemanticscholar.orgaacrjournals.orgnih.govaacrjournals.org.
The advantages of using this compound as an internal standard are multifaceted:
Enhanced Accuracy and Sensitivity: Its similar physiochemical properties to MMAE ensure comparable extraction efficiency and ionization behavior during mass spectrometry, thereby minimizing matrix effects and improving the accuracy and sensitivity of quantification bstmgroup.comnih.govnih.gov. LC-MS/MS methods utilizing this compound have demonstrated high sensitivity, with lower limits of quantification (LLOQ) as low as 0.04 ng/ml in human serum nih.gov.
Robust Quantification: The distinct mass-to-charge ratio of this compound enables robust and reliable quantification of MMAE even at very low concentrations, which is critical for preclinical and clinical pharmacokinetic studies nih.govnih.govresearchgate.net.
Differentiation from Metabolites: Deuteration allows for clear differentiation between the parent drug (MMAE) and its endogenous counterparts or metabolites, providing a clearer picture of drug disposition medchemexpress.combstmgroup.com.
Table 1: Representative LC-MS/MS Parameters for MMAE Quantification Using this compound Internal Standard
| Parameter | MMAE (Analyte) | This compound (Internal Standard) | Reference |
| MRM Transitions (m/z) | 718.5/686.5, 718.5/152.1 | 718.5/686.5, 718.5/152.1 | nih.govmdpi.comnih.gov |
| Column Type | XBridge BEH Amide C18 | XBridge BEH Amide C18 | nih.govmdpi.comnih.gov |
| Mobile Phase A | Water with 0.1% formic acid and/or 5 mM ammonium (B1175870) formate | Water with 0.1% formic acid and/or 5 mM ammonium formate | nih.govmdpi.comnih.gov |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid and/or 1 mM ammonium formate | Acetonitrile with 0.1% formic acid and/or 1 mM ammonium formate | nih.govmdpi.comnih.gov |
| Flow Rate (mL/min) | 0.25 - 0.5 | 0.25 - 0.5 | nih.govnih.gov |
| Temperature (°C) | 30 - 40 | 30 - 40 | glpbio.comnih.gov |
| LLOQ (ng/mL) | 0.04 | N/A (Internal Standard) | nih.gov |
These advanced analytical techniques, powered by this compound, are indispensable for accurately measuring intracellular and intratumoral concentrations of MMAE, which directly correlates with the potency and antitumor activity of ADCs in preclinical models medchemexpress.comglpbio.comtargetmol.comaacrjournals.org.
Exploration of Novel Bioconjugation Chemistries with Deuterated Payloads
While this compound itself is not directly involved in the chemical process of bioconjugation, its role as a robust analytical standard is crucial for the evaluation and optimization of novel bioconjugation chemistries in ADC development medchemexpress.combstmgroup.com. The field of ADCs is actively exploring site-specific conjugation approaches to overcome the heterogeneity associated with traditional random conjugation methods (e.g., to lysine (B10760008) or cysteine residues) aacrjournals.orgchromatographyonline.comnih.gov.
This compound facilitates the characterization of ADCs generated through these novel chemistries by:
Drug-to-Antibody Ratio (DAR) Verification: Accurate quantification of the conjugated payload using this compound as an internal standard helps verify the DAR, a critical parameter influencing ADC efficacy and safety aacrjournals.org.
Conjugate Stability Assessment: By precisely measuring released unconjugated MMAE over time, this compound aids in assessing the stability of the linker-payload construct in circulation and within target cells aacrjournals.org. This is vital for ensuring that the payload remains attached to the antibody until it reaches the tumor site, minimizing off-target toxicity and maximizing therapeutic index aacrjournals.orgnih.gov.
Process Optimization: The quantitative data provided by this compound-based analytical methods supports the optimization of conjugation reactions, leading to more homogeneous and well-defined ADC products acs.org.
Deeper Mechanistic Insights into Cellular Processes Using Isotopic Tracers
As an isotopic tracer, this compound provides an invaluable tool for dissecting the cellular pharmacokinetics and pharmacodynamics of MMAE-containing ADCs, offering deeper mechanistic insights into their biological activity nih.gov. By tracking the fate of the MMAE payload within cells and tissues, researchers can gain a comprehensive understanding of critical cellular processes:
Intracellular Drug Release and Disposition: this compound enables the precise measurement of intracellular concentrations of released MMAE following ADC internalization and lysosomal cleavage medchemexpress.comglpbio.comtargetmol.comnih.govaacrjournals.org. This data is crucial for understanding how the payload is liberated and accumulates within target cells, which directly influences ADC potency medchemexpress.comglpbio.comnih.gov.
Correlation with Cytotoxicity: Studies utilizing this compound have established a direct correlation between intracellular MMAE concentration and ADC-mediated cytotoxicity in vitro, highlighting that the amount of released payload dictates the therapeutic effect, irrespective of target expression or drug-to-antibody ratios in some contexts medchemexpress.comglpbio.comtargetmol.comnih.gov.
Bystander Killing Effect: this compound has been instrumental in demonstrating the "bystander killing" effect, where the released MMAE payload can diffuse out of antigen-positive cells and kill neighboring antigen-negative tumor cells, which is a significant mechanism of action for certain ADCs aacrjournals.org.
Intratumoral Drug Exposure: Quantitative analysis using this compound has shown that intratumoral MMAE concentration correlates directly with in vivo antitumor activity, providing a key metric for evaluating ADC efficacy in preclinical tumor models medchemexpress.comglpbio.comtargetmol.com.
Integration of this compound in Quantitative Pre-clinical Modeling Approaches
The accurate and sensitive quantification of MMAE using this compound as an internal standard is foundational for robust quantitative preclinical modeling, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies nih.govmdpi.comsemanticscholar.orgresearchgate.netaacrjournals.org.
Key applications in preclinical modeling include:
Pharmacokinetic Characterization: this compound facilitates comprehensive PK studies in various preclinical species (e.g., rats, monkeys, mice) by enabling the quantification of unconjugated MMAE and total MMAE (after deconjugation) in plasma, tumor, and other tissue homogenates nih.govmdpi.comsemanticscholar.orgresearchgate.netaacrjournals.org. This data provides insights into drug absorption, distribution, metabolism, and excretion (ADME) researchgate.net.
Physiologically Based Pharmacokinetic (PBPK) Modeling: The quantitative data generated with this compound supports the development and refinement of PBPK models for MMAE and MMAE-containing ADCs mdpi.comresearchgate.net. These models can characterize the whole-body pharmacokinetics of the payload, accounting for complex factors such as perfusion/permeability-limited tissue transfer, blood cell distribution, tissue/tumor retention, and plasma protein binding researchgate.net.
Preclinical-to-Clinical Translation: PBPK models, built upon precise this compound-derived data, are crucial for facilitating the translation of preclinical findings to clinical predictions, aiding in rational dose optimization and clinical trial simulations for ADCs mdpi.comresearchgate.net.
Efficiency in Drug Screening: The use of stable isotope-labeled compounds, including this compound, in conjunction with cassette dosing strategies, significantly increases the throughput of PK screening for ADC candidates in preclinical species nih.gov. This approach not only accelerates the drug development process but also supports the "3Rs" principles (Replacement, Reduction, and Refinement) in animal research by maximizing the data obtained from each study nih.gov.
The integration of this compound into quantitative preclinical modeling approaches provides a robust framework for predicting drug behavior, optimizing dosing regimens, and ultimately accelerating the development of next-generation ADCs.
Q & A
Q. What are the biochemical pathways targeted by D8-MMAE in cancer cells, and how does its deuterated structure enhance stability?
this compound inhibits microtubule polymerization by binding to tubulin, disrupting mitotic spindle formation and triggering apoptosis. Its deuterated methyl group (CD₃) replaces the protiated methyl group (CH₃) in MMAE, reducing metabolic degradation via cytochrome P450 enzymes. This enhances plasma half-life and tumor-specific payload delivery in antibody-drug conjugates (ADCs) .
Q. What experimental protocols are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound) for calibration. Validate methods for sensitivity (e.g., LOQ of 0.025 ng/mL in plasma) and specificity, accounting for matrix effects in urine and fecal homogenates. Solid-phase extraction (SPE) is optimal for plasma, while liquid-liquid extraction (LLE) suits complex matrices .
Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity in ADC development?
Use cell lines expressing target receptors (e.g., CD30+ L-82 lymphoma cells). Titrate ADC doses to correlate this compound release with cell viability (e.g., EC₅₀ values). Include controls for non-specific cytotoxicity (e.g., unconjugated this compound) and validate using flow cytometry or immunofluorescence to confirm receptor-mediated uptake .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based ADCs?
Discrepancies often arise from tumor microenvironment factors (e.g., pH, protease activity) affecting linker stability. Conduct in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling using xenograft models, measuring tumor this compound concentrations via LC-MS/MS. Compare with in vitro release kinetics under simulated physiological conditions .
Q. What strategies mitigate bystander killing of non-target cells by this compound while maintaining antitumor efficacy?
Optimize linker hydrophobicity to limit free payload diffusion. Test protease-cleavable linkers (e.g., valine-citrulline) with reduced extracellular stability. Use tumor-selective antibodies (e.g., anti-CD30) and evaluate bystander effects in co-culture models (CD30+ and CD30− cells) .
Q. How do metabolic differences between deuterated and non-deuterated MMAE impact ADC therapeutic index?
Perform comparative metabolism studies using hepatocyte assays. Quantify major metabolites (e.g., hydroxylated derivatives) via high-resolution mass spectrometry. Corrogate findings with in vivo toxicity data (e.g., maximum tolerated dose in rodents) to assess deuterium’s role in reducing off-target toxicity .
Methodological Challenges
Q. What statistical approaches are recommended for analyzing heterogeneous tumor response data in this compound ADC trials?
Apply mixed-effects models to account for intra-tumor variability. Use Kaplan-Meier survival analysis for time-to-progression endpoints and Cox regression to adjust for covariates (e.g., tumor size, payload concentration). Validate with bootstrap resampling to assess robustness .
Q. How should researchers validate the specificity of anti-drug antibodies (ADAs) against this compound conjugates?
Use electrochemiluminescence assays with pre-adsorption controls (e.g., saturating concentrations of unconjugated antibody). Confirm ADA specificity via competitive inhibition with this compound and characterize neutralizing activity using cell-based cytotoxicity assays .
Data Management & Reproducibility
Q. What metadata standards are critical for sharing this compound-related datasets in public repositories?
Include (1) experimental conditions (e.g., ADC linker type, drug-antibody ratio), (2) raw LC-MS/MS spectra, (3) pharmacokinetic parameters (AUC, Cₘₐₓ), and (4) tumor model details (cell line, passage number). Follow FAIR principles using community-accepted formats (e.g., mzML for mass spectrometry data) .
Q. How can researchers reconcile conflicting data on this compound’s bystander effects across studies?
Conduct a meta-analysis with standardized metrics (e.g., bystander kill ratio = [CD30− cell death]/[CD30+ cell death]). Account for variables like payload permeability and tumor stroma density. Publish negative results to reduce publication bias .
Cross-Disciplinary Applications
Q. What computational tools predict this compound’s binding affinity to tubulin isoforms in silico?
Use molecular docking (e.g., AutoDock Vina) with tubulin crystal structures (PDB: 1JFF) and molecular dynamics simulations (e.g., GROMACS) to assess deuterium’s impact on binding kinetics. Validate predictions with surface plasmon resonance (SPR) assays .
Q. How can systems biology models optimize this compound dosing schedules in combination therapies?
Develop quantitative systems pharmacology (QSP) models integrating ADC pharmacokinetics, tumor growth rates, and immune cell infiltration data. Calibrate with longitudinal biomarker data (e.g., circulating tumor DNA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
